Pyrazine-2,5-dicarboxylic acid
Overview
Description
Pyrazine-2,5-dicarboxylic acid, also known as 2,5-pyrazinedicarboxylic acid, is an organic compound with the molecular formula C6H4N2O4. It is a white crystalline solid that is slightly soluble in water and organic solvents. This compound is an important intermediate in organic synthesis and has various applications in pharmaceuticals, dyes, coatings, and rubber industries .
Mechanism of Action
Target of Action
Pyrazine-2,5-dicarboxylic acid primarily targets alkaline-earth-metal based coordination polymers . These targets play a crucial role in the formation of various structural topologies, reflecting the variable coordination geometries of the alkaline-earth ions .
Mode of Action
The compound interacts with its targets by acting as a ligand under hydrothermal conditions . This interaction leads to the formation of a new 1D inorganic building unit composed of μ-OH bridged {Zr6O4(OH4)} clusters which are arranged in a hexagonal array and connected by the this compound ions .
Biochemical Pathways
The interaction of this compound with its targets affects the biochemical pathways involved in the formation of coordination polymers . The resulting downstream effects include the formation of porous three-dimensional compounds that feature one-dimensional hydrophilic channels filled with water molecules .
Pharmacokinetics
It is known to be slightly soluble in water , which may impact its bioavailability
Result of Action
The action of this compound results in the formation of coordination polymers with various structural topologies . These structures have potential applications in areas such as water adsorption and proton conductivity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is known to decompose under acidic conditions . Additionally, its synthesis is typically carried out under hydrothermal conditions , suggesting that temperature and pressure may also play a role in its action.
Biochemical Analysis
Biochemical Properties
Pyrazine-2,5-dicarboxylic acid plays a role in various biochemical reactions. It has been used as a ligand to synthesize a new series of alkaline-earth-metal based coordination polymers . These compounds show a variety of structural topologies, reflecting the variable coordination geometries of the alkaline-earth ions . The nature of these interactions involves the formation of a new 1D inorganic building unit composed of μ-OH bridged {Zr6O4(OH4)} clusters which are arranged in a hexagonal array and connected by the this compound ions .
Molecular Mechanism
For instance, a combination of intra-hydrogen bonding, π–π stacking and van der Waals interaction resulted in the aggregation of the organogelators to form three-dimension fibrous networks .
Temporal Effects in Laboratory Settings
For instance, the salts of 2-pyrazinecarboxylic and 2,3-pyrazinedicarboxylic acids with alkali metal cations were synthesized and their thermal decomposition was studied .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing pyrazine-2,5-dicarboxylic acid involves the oxidation of 2,5-dicyanopyrazine. This reaction typically uses oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions . Another method includes the oxidation of 2,5-dimethylpyrazine using selenium dioxide and silver nitrate, resulting in high yields of this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high purity and yield. The reaction is typically carried out in stainless steel reactors with precise temperature and pH control to optimize the conversion rate and minimize by-products .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form pyrazine-2,5-dicarboxylic anhydride.
Reduction: It can be reduced to form pyrazine-2,5-dimethanol under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, selenium dioxide, and silver nitrate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Pyrazine-2,5-dicarboxylic anhydride.
Reduction: Pyrazine-2,5-dimethanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyrazine-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyrazine-2,3-dicarboxylic acid: Similar structure but different positional isomer with carboxyl groups at the 2 and 3 positions.
Pyridine-2,5-dicarboxylic acid: Similar structure but with a nitrogen atom in the pyridine ring instead of the pyrazine ring.
2,5-Pyridinedicarboxylic acid: Another positional isomer with carboxyl groups at the 2 and 5 positions of the pyridine ring.
Uniqueness: Pyrazine-2,5-dicarboxylic acid is unique due to its ability to form stable coordination complexes with a variety of metal ions, making it highly valuable in the synthesis of coordination polymers and MOFs. Its specific positioning of carboxyl groups also allows for unique reactivity and interaction with biological targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
pyrazine-2,5-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-5(10)3-1-7-4(2-8-3)6(11)12/h1-2H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIOYJQLNFNGPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292178 | |
Record name | Pyrazine-2,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122-05-4, 205692-63-3 | |
Record name | 2,5-Pyrazinedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Pyrazinedicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazine-2,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2,5-dicarboxylic acid dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pyrazine-2,5-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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